molecular formula C9H11I2N3O2 B14452238 3,5-Diiodo-L-tyrosine hydrazide CAS No. 76203-88-8

3,5-Diiodo-L-tyrosine hydrazide

Cat. No.: B14452238
CAS No.: 76203-88-8
M. Wt: 447.01 g/mol
InChI Key: HPHQUJFHBAFOCR-ZETCQYMHSA-N
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Description

3,5-Diiodo-L-tyrosine (DIT) is a disubstituted tyrosine derivative with iodine atoms at the 3- and 5-positions of the aromatic ring. It plays a critical role in thyroid hormone biosynthesis as an intermediate in the production of thyroxine (T4) and triiodothyronine (T3) via thyroid peroxidase-mediated coupling reactions . Its hydrazide derivative, 3,5-Diiodo-L-tyrosine hydrazide, replaces the carboxylic acid group (-COOH) of DIT with a hydrazide (-CONHNH₂) moiety. This modification alters its physicochemical properties, such as solubility and hydrogen-bonding capacity, which may influence its biological activity and pharmacokinetics.

For example, methyl 3,5-dihydroxybenzoate reacts with hydrazine hydrate to yield 3,5-dihydroxybenzohydrazide , suggesting a plausible route for DIT hydrazide synthesis starting from a DIT ester.

Properties

CAS No.

76203-88-8

Molecular Formula

C9H11I2N3O2

Molecular Weight

447.01 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanehydrazide

InChI

InChI=1S/C9H11I2N3O2/c10-5-1-4(2-6(11)8(5)15)3-7(12)9(16)14-13/h1-2,7,15H,3,12-13H2,(H,14,16)/t7-/m0/s1

InChI Key

HPHQUJFHBAFOCR-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)NN)N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)NN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-L-tyrosine hydrazide typically involves the iodination of L-tyrosine followed by the introduction of a hydrazide group. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate. The reaction is usually performed in an acidic medium to facilitate the iodination. After obtaining 3,5-Diiodo-L-tyrosine, the hydrazide group can be introduced by reacting the compound with hydrazine hydrate under controlled conditions.

Industrial Production Methods: Industrial production of 3,5-Diiodo-L-tyrosine hydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-L-tyrosine hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the iodine atoms.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Diiodo-L-tyrosine hydrazide is used as a substrate in the assay of halogenated tyrosine and thyroid hormone aminotransferase . It is also an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .

Biology: The compound is studied for its role in the modulation of enzyme activity, particularly thyroid peroxidase, which is involved in the production of thyroid hormones .

Medicine: . These nanoparticles exhibit higher relaxivity compared to commercially available contrast agents, making them promising candidates for biomedical applications.

Industry: In the industrial sector, 3,5-Diiodo-L-tyrosine hydrazide is used in the synthesis of various iodinated compounds and as an intermediate in the production of thyroid hormones.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-L-tyrosine hydrazide involves its interaction with thyroid hormone receptors and enzymes involved in thyroid hormone synthesis. The compound acts as a modulator of thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues in the thyroid gland . This modulation affects the production of thyroid hormones, which play a vital role in regulating metabolism, growth, and development.

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity : The iodine atoms in DIT hydrazide may confer unique bioactivity, such as enhanced enzyme inhibition or mitochondrial modulation, warranting experimental validation.
  • Synthetic Challenges : The steric bulk of iodine substituents could complicate synthesis, necessitating optimization of reaction conditions.
  • Comparative Data : Direct studies on DIT hydrazide are absent in the provided evidence; future work should prioritize its synthesis and characterization relative to analogues.

Q & A

Basic: What are the recommended synthetic protocols for preparing 3,5-Diiodo-L-tyrosine hydrazide with high purity?

To synthesize 3,5-Diiodo-L-tyrosine hydrazide, a microwave-assisted method under non-aqueous conditions is recommended. The parent compound (3,5-Diiodo-L-tyrosine) is first treated with thionyl chloride (SOCl₂) to activate the carbonyl group. Hydrazine is then introduced in a controlled, anhydrous environment to form the hydrazide bond. Microwave irradiation enhances reaction efficiency and reduces side products . Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>98%), as validated by NMR and HRMS .

Basic: What analytical techniques validate the structural integrity of 3,5-Diiodo-L-tyrosine hydrazide?

Key techniques include:

  • ¹H/¹³C NMR : Confirms the presence of the hydrazide moiety (N–NH₂) and iodinated aromatic protons (δ 7.2–7.8 ppm for diiodo-substituted tyrosine derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (FW: 432.92) and isotopic patterns consistent with iodine atoms .
  • FT-IR : Identifies characteristic N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

Advanced: How can NMR spectroscopy distinguish between E/Z isomers in hydrazide derivatives?

NMR analysis in DMSO-d₆ can detect E/Z isomerism via splitting patterns and coupling constants. For example:

  • E-isomers : Exhibit sharp singlet peaks for hydrazide protons due to restricted rotation.
  • Z-isomers : Show splitting from hindered rotation, with distinct chemical shifts for NH protons. Conformational equilibria are absent in rigid hydrazides like 3,5-Diiodo-L-tyrosine derivatives, simplifying analysis .

Advanced: What computational approaches predict the binding affinity of 3,5-Diiodo-L-tyrosine hydrazide to enzymatic targets like tyrosinase?

Molecular docking (e.g., AutoDock Vina) can model interactions with tyrosinase’s active site. Key steps:

Protein Preparation : Retrieve tyrosinase structure (PDB ID: 2Y9W) and remove water/ligands.

Ligand Parameterization : Assign charges and optimize 3,5-Diiodo-L-tyrosine hydrazide’s geometry using Gaussian03.

Docking Simulation : Focus on copper-binding residues (His61, His85, His94). Studies suggest hydrazides may bind peripherally to His4/His5 but lack direct active-site interactions, correlating with low ACE scores (<-5 kcal/mol) .

Advanced: How to resolve contradictions between in silico docking predictions and experimental enzyme inhibition data?

Discrepancies (e.g., predicted inactivity vs. observed anti-browning effects in tyrosinase assays) arise from:

  • Off-Target Effects : Hydrazides may inhibit tyrosinase indirectly via redox modulation or metal chelation rather than direct binding .
  • Experimental Conditions : Buffer pH and substrate concentration (e.g., L-DOPA vs. tyrosine) alter activity. Validate using IC₅₀ assays with kojic acid as a positive control .
  • Dynamic Simulations : MD simulations (50 ns) assess stability of predicted binding poses, identifying transient interactions missed in static docking .

Basic: How is 3,5-Diiodo-L-tyrosine hydrazide utilized in immunoassay development?

Its low cross-reactivity (<0.1% with anti-T3/T4 sera) makes it suitable as a negative control in thyroid hormone assays. Protocols:

Conjugate Synthesis : Link hydrazide to BSA via EDC/NHS chemistry.

Antiserum Screening : Use competitive ELISA to confirm minimal cross-reactivity, ensuring assay specificity .

Advanced: What strategies optimize the synthesis of hydrazide derivatives for structure-activity relationship (SAR) studies?

  • Scaffold Diversification : React 3,5-Diiodo-L-tyrosine hydrazide with aldehydes/ketones to form hydrazones, enabling SAR exploration of substituent effects on bioactivity .
  • Microwave-Assisted Parallel Synthesis : Generate libraries of derivatives (e.g., 4a–4n in ) under controlled conditions (75°C, 3h).
  • QSAR Modeling : Use descriptors like logP and polar surface area to predict permeability and target engagement .

Advanced: How does iodine substitution influence the physicochemical properties of tyrosine hydrazides?

  • Lipophilicity : Iodine increases logP (e.g., 3,5-Diiodo derivative: ~2.1 vs. unsubstituted: ~0.5), enhancing membrane permeability .
  • Electron-Withdrawing Effects : Stabilizes the hydrazide moiety against hydrolysis, improving shelf-life in aqueous buffers .
  • Spectroscopic Signatures : UV-Vis absorbance at 280 nm (tyrosine backbone) shifts with iodine’s heavy atom effect, aiding quantification .

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